molecular formula C10H19ClO4 B2613024 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid CAS No. 2231744-57-1

2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid

Cat. No.: B2613024
CAS No.: 2231744-57-1
M. Wt: 238.71
InChI Key: NFVRQBNHQOLQED-UHFFFAOYSA-N
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Description

2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid is an organic compound with the molecular formula C10H19ClO4. It is characterized by the presence of a chlorohexyl group attached to an ethoxyethoxy acetic acid moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid typically involves the reaction of 6-chlorohexanol with ethylene oxide to form 2-(6-chlorohexyloxy)ethanol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid involves its interaction with specific molecular targets. The chlorohexyl group allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanol
  • 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine hydrochloride
  • 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxyacetic acid

Uniqueness

2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications .

Properties

IUPAC Name

2-[2-(6-chlorohexoxy)ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO4/c11-5-3-1-2-4-6-14-7-8-15-9-10(12)13/h1-9H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVRQBNHQOLQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCl)CCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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